Sec-butyl octanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5458-61-7 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

butan-2-yl octanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-9-10-12(13)14-11(3)5-2/h11H,4-10H2,1-3H3 |

InChI Key |

YLQZZVGQNWNEFP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC(C)CC |

Canonical SMILES |

CCCCCCCC(=O)OC(C)CC |

Other CAS No. |

5458-61-7 |

Origin of Product |

United States |

Chemical Structure and Stereochemical Considerations of Sec Butyl Octanoate

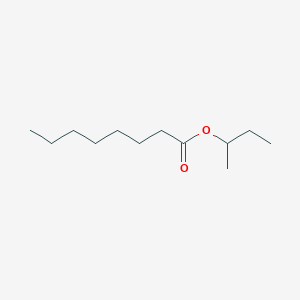

Sec-butyl octanoate (B1194180), an ester with the molecular formula C12H24O2, is formed from the esterification of octanoic acid and sec-butanol. nist.gov Its chemical structure is characterized by a carbonyl group (C=O) bonded to both an oxygen atom linked to a sec-butyl group and a heptyl chain derived from octanoic acid.

A significant aspect of sec-butyl octanoate's structure is the presence of a chiral center at the second carbon of the sec-butyl group. This carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, an ethyl group, and the octanoate group, rendering the molecule chiral.

This chirality gives rise to two enantiomers:

(R)-sec-butyl octanoate

(S)-sec-butyl octanoate

These enantiomers are non-superimposable mirror images of each other. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and does not exhibit optical activity. masterorganicchemistry.com

Analytical Techniques for Sec Butyl Octanoate

Spectroscopic and Chromatographic Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elucidating the structure of compounds like sec-butyl octanoate (B1194180) by analyzing their fragmentation patterns. aip.org In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for sec-butyl octanoate may be weak or absent due to its propensity to fragment. nist.govaip.org

Key fragmentation pathways include the McLafferty rearrangement and alpha-cleavage. The McLafferty rearrangement is a characteristic fragmentation for esters. Another significant fragmentation is the cleavage of the C-O bond, leading to the formation of an acylium ion. researchgate.net

Table 1: Potential Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 143 | [CH3(CH2)6CO]⁺ | Acylium ion from C-O bond cleavage. researchgate.net |

| 57 | [C4H9]⁺ | sec-butyl cation. gatech.edu |

| 56 | [C4H8]⁺ | Loss of butene via hydrogen rearrangement. |

| 43 | [C3H7]⁺ | Propyl cation from further fragmentation. gatech.edu |

| 29 | [C2H5]⁺ | Ethyl cation from further fragmentation. gatech.edu |

This table provides a simplified representation of potential major fragments.

Infrared (IR) spectroscopy identifies functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands confirming its ester functionality. A strong absorption band for the carbonyl group (C=O) stretch is typically observed between 1750-1735 cm⁻¹. The C-O stretching vibration of the ester linkage appears as a strong band in the 1300-1000 cm⁻¹ region. The spectrum also shows C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1740 | C=O stretch | Ester Carbonyl |

| ~1465 | C-H bend | Alkyl (CH₂) |

| ~1380 | C-H bend | Alkyl (CH₃) |

| ~1250-1050 | C-O stretch | Ester |

Gas chromatography (GC) is a highly effective technique for separating and analyzing volatile compounds like this compound, assessing its purity, and separating its isomers. jst.go.jpnih.gov For purity analysis, a single, sharp peak indicates a pure sample. The presence of additional peaks suggests impurities, and their relative peak areas can be used for quantification. sigmaaldrich.com

To separate the (R)- and (S)-enantiomers of this compound, a chiral stationary phase is required in the GC column. This chiral environment leads to different retention times for each enantiomer, enabling their separation and the determination of the enantiomeric excess (ee) of a sample. researchgate.net

Due to its chiral nature, the enantiomeric purity of this compound is determined using chiroptical techniques. nih.govscribd.com

Optical Rotation measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates the light by an equal magnitude but in opposite directions. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property. A pure enantiomer will have a specific rotation, while a racemic mixture will have a specific rotation of zero. masterorganicchemistry.com The enantiomeric excess (ee), a measure of enantiomeric purity, can be calculated by comparing the observed rotation of a sample to the specific rotation of the pure enantiomer. libretexts.org

Other Chiroptical Techniques , such as Circular Dichroism (CD) spectroscopy, can also be utilized. CD measures the differential absorption of left and right circularly polarized light, providing detailed stereochemical information. nih.govtue.nl

Synthetic Methodologies for Sec Butyl Octanoate

Conventional Chemical Synthesis Approaches

Traditional chemical synthesis remains a primary method for producing esters like sec-butyl octanoate (B1194180). This typically involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The most common conventional method for synthesizing sec-butyl octanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of octanoic acid with sec-butanol. pearson.comscribd.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium needs to be shifted towards the product side. scribd.com This can be accomplished by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. pearson.com

The esterification of secondary alcohols, like sec-butanol, is known to be slower and can result in lower yields compared to primary alcohols due to increased steric hindrance around the hydroxyl group. researchgate.netusm.my Consequently, longer reaction times are often necessary for the synthesis of sec-butyl esters. sciencemadness.org For example, the preparation of sec-butyl propionate (B1217596) using sulfuric acid as a catalyst required a reflux time of 10 hours. sciencemadness.org

The reaction conditions can be optimized to improve the yield and rate of reaction. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of the reactants. Microwave irradiation has been shown to significantly reduce reaction times in Fischer esterification. For instance, in the synthesis of various esters, microwave heating completed the reaction in minutes compared to hours under conventional reflux. mdpi.com

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Condition | Rationale |

| Reactants | Octanoic acid and sec-butanol | Direct precursors for this compound. |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl, p-TsOH) | Protonates the carbonyl group of the carboxylic acid, making it more electrophilic. scribd.com |

| Temperature | Elevated (reflux) | Increases the reaction rate. |

| Reaction Time | Typically several hours | Required to reach equilibrium, especially with sterically hindered secondary alcohols. sciencemadness.org |

| Equilibrium Shift | Use of excess alcohol or removal of water | Drives the reaction towards the formation of the ester product. pearson.com |

A variety of acid catalysts can be employed for the synthesis of this compound. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common choices due to their low cost and high activity. sciencemadness.orggoogle.com However, these homogeneous catalysts can lead to corrosion issues and are difficult to separate from the reaction mixture. google.com

To overcome these drawbacks, solid acid catalysts have been investigated. These include ion-exchange resins (e.g., Amberlyst-15) and zeolites. google.comgoogle.com Solid acids offer the advantages of being easily separable, reusable, and generally less corrosive. In a study on the esterification of octanoic acid, a sulfonated carbon-based solid acid showed high activity and could be reused multiple times without a significant loss of performance. google.com Another study demonstrated the use of a zirconium-based solid superacid for the preparation of sec-butyl acrylate, highlighting the potential of such catalysts for reactions involving secondary butenes, which are related to sec-butanol.

N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of carboxylic acids under mild conditions. mdpi.com In a study, the esterification of octanoic acid with various alcohols, including a secondary alcohol (isopropanol), proceeded efficiently at 70°C in the presence of a catalytic amount of NBS. mdpi.com This suggests that NBS could be a viable catalyst for the synthesis of this compound, potentially offering a milder alternative to strong mineral acids.

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, p-TsOH scribd.comgoogle.com | High activity, low cost. | Corrosive, difficult to separate and reuse. google.com |

| Heterogeneous (Solid Acids) | Ion-exchange resins, zeolites, sulfonated carbons google.comgoogle.com | Easy separation, reusable, less corrosive. google.com | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

| Other | N-bromosuccinimide (NBS) mdpi.com | Mild reaction conditions. mdpi.com | Higher cost compared to mineral acids. |

Esterification Reactions and Optimizing Reaction Conditions

Biocatalytic Production of this compound

Biocatalysis has emerged as a green and sustainable alternative to conventional chemical synthesis for the production of esters. This approach utilizes enzymes as catalysts, which offer high selectivity and operate under mild reaction conditions.

Enzymes, particularly lipases and cutinases, can catalyze both esterification (reaction between a carboxylic acid and an alcohol) and transesterification (reaction between an ester and an alcohol) to produce this compound. scielo.br These reactions are typically carried out in non-aqueous solvents or in solvent-free systems to shift the equilibrium towards synthesis rather than hydrolysis. scielo.br

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their broad substrate specificity and stability in organic solvents. scielo.br Immobilized lipases are often preferred as they can be easily recovered and reused, which improves the cost-effectiveness of the process.

The synthesis of esters with secondary alcohols using lipases can be more challenging than with primary alcohols. scielo.br However, several studies have reported the successful lipase-catalyzed synthesis of esters involving secondary alcohols. For instance, lipases from Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia, and Thermomyces lanuginosus have been applied for the acylation of secondary alcohols. utupub.fi

A study on the lipase-catalyzed synthesis of short-chain esters investigated the effect of alcohol structure. ntnu.no While direct data for this compound is not provided, the study showed that the esterification of butyric acid with 2-hexanol (B165339) gave a higher yield than with 2-butanol (B46777), suggesting that the chain length of the secondary alcohol can influence the reaction efficiency. ntnu.no The reaction conditions, such as temperature, water activity, and substrate molar ratio, are critical for optimizing the yield of the lipase-catalyzed reaction.

Cutinases (E.C. 3.1.1.74) are another class of enzymes that can catalyze ester synthesis. They are structurally simpler than lipases and are considered to be at the interface between esterases and lipases. mdpi.combioline.org.br A key advantage of cutinases is their ability to act on a wide range of substrates, including those with steric hindrance.

A patent has disclosed that cutinase can be used for the regioselective esterification of primary and secondary alcohols. google.com This indicates the potential of cutinase for the synthesis of this compound. Research on the synthesis of butyl butyrate (B1204436) using cutinase from Fusarium solani pisi showed that the enzyme was active towards 2-butanol, although inhibition was observed at higher concentrations of the secondary alcohol (above 500 mM). bioline.org.br Another study using Thermobifida fusca cutinase for the synthesis of short-chain esters demonstrated extensive chain length selectivity for alcohols from C1 to C6. researchgate.net

While specific research on the cutinase-mediated synthesis of this compound is limited, the existing literature suggests that cutinases are promising biocatalysts for this reaction. Optimization of reaction parameters, particularly substrate concentrations to avoid inhibition, would be crucial for achieving high yields.

Table 3: Enzymes for Biocatalytic Synthesis of this compound

| Enzyme | Source Organism (Example) | Key Characteristics |

| Lipase (B570770) | Candida antarctica, Burkholderia cepacia utupub.fi | Broad substrate specificity, stability in organic solvents, widely used for ester synthesis. scielo.br |

| Cutinase | Fusarium solani pisi, Thermobifida fusca bioline.org.brresearchgate.net | Can act on sterically hindered substrates, potential for regioselective esterification of secondary alcohols. google.com |

Enzyme-Mediated Esterification and Transesterification Reactions

Alcohol Acyl Transferase (AAT) Activity in Ester Formation

Alcohol acyltransferases (AATs), classified under EC 2.3.1.84, are pivotal enzymes in the biosynthesis of esters, including this compound. plos.orgfrontiersin.org They catalyze the final, decisive step in ester formation: the condensation of an alcohol with an acyl-Coenzyme A (acyl-CoA) molecule. researchgate.netresearchgate.net This reaction involves the transfer of an acyl group from the acyl-CoA to the alcohol, resulting in the formation of the corresponding ester and the release of Coenzyme A. frontiersin.org AATs are responsible for the production of a vast array of volatile esters found in fruits and flowers, which contribute significantly to their characteristic aromas. plos.orgfrontiersin.org

The catalytic mechanism of AATs generally involves a highly conserved HXXXD motif located within the enzyme's active site. plos.orgfrontiersin.org Molecular modeling and simulation studies suggest that the reaction may proceed through the formation of a ternary complex, where the enzyme binds to both the alcohol and the acyl-CoA substrates. plos.org Within this complex, a critical histidine residue in the HXXXD motif is proposed to act as a general base, deprotonating the alcohol. plos.org This activates the alcohol's oxygen atom for a nucleophilic attack on the carbonyl carbon of the acyl-CoA, leading to the formation of the ester bond. plos.org While AATs can utilize a wide range of alcohols and acyl-CoAs, their substrate specificity and catalytic efficiency can vary significantly between enzymes from different sources, which is a key consideration for targeted synthesis. frontiersin.orgresearchgate.net

Reaction Parameter Optimization in Biocatalysis

The efficiency of producing this compound through biocatalysis is highly dependent on the careful optimization of several reaction parameters. These factors directly influence enzyme activity, stability, and reaction equilibrium, thereby affecting the final product yield and purity.

The molar ratio of the substrates, sec-butanol and octanoic acid (or its activated form, octanoyl-CoA), is a critical parameter in the enzymatic synthesis of this compound. An excess of one substrate can shift the reaction equilibrium towards product formation, but it can also lead to substrate inhibition, where high concentrations of the alcohol or acid adversely affect the enzyme's activity. nus.edu.sg

For the synthesis of octanoic acid esters, an optimal enzyme loading of 16.7% (by weight) was identified. ebi.ac.ukresearchgate.net In the production of butyl esters from palm kernel oil FFAs, a 50% (v/v) biocatalyst concentration was found to be optimal. nih.gov Similarly, studies on kojic acid derivative synthesis showed that a 5% (w/v) enzyme loading of Novozym 435 gave a significantly higher conversion compared to lower concentrations. mdpi.com The amount of pentyl octanoate produced was also shown to increase with higher enzyme loading in the bioreactor. scielo.br

| Ester | Enzyme | Optimal Enzyme Loading | Source |

|---|---|---|---|

| Octanoic Acid Esters | Lipozyme TL IM | 16.7% (wt%) | researchgate.net |

| Butyl Esters (from CPKO-derived FFA) | Marinobacter litoralis lipase | 50% (v/v) | nih.gov |

| 7-O-Kojic Acid Monopalmitate | Novozym 435 | 5% (w/v) | mdpi.com |

| Isobutyl Propionate | Novozym 435 | 5% (w/w) | researchgate.net |

Temperature is a dual-edged sword in biocatalysis. Higher temperatures generally increase the reaction rate up to an optimal point. scielo.br Beyond this optimum, the enzyme's structural integrity is compromised, leading to denaturation and a rapid loss of activity. scielo.br For the synthesis of butyl esters using a halophilic lipase, the optimal temperature was found to be 45°C. nih.gov The synthesis of pentyl octanoate showed the highest initial conversion at 40°C, but the enzyme exhibited greater stability over time at a lower temperature of 30°C. scielo.br

Agitation is crucial for ensuring proper mixing and overcoming mass transfer limitations, especially in heterogeneous systems involving immobilized enzymes or different liquid phases. nus.edu.sgnih.gov Increasing the agitation speed can enhance the interaction between the substrates and the enzyme, thus boosting the reaction rate. nih.gov In the transesterification of coconut oil, increasing the agitation speed was found to enhance conversion. nus.edu.sg For butyl ester synthesis, an optimal agitation speed of 230 rpm was determined, as higher speeds increased the interfacial area between the substrates and the biocatalyst. nih.gov A study optimizing octanoic acid ester formation identified an ideal shaking speed of 160 rpm. ebi.ac.ukresearchgate.net

| Ester Synthesized | Optimal Temperature | Optimal Agitation | Source |

|---|---|---|---|

| Butyl Esters (from CPKO-derived FFA) | 45°C | 230 rpm | nih.gov |

| Octanoic Acid Esters | Not Specified | 160 rpm | researchgate.net |

| Pentyl Octanoate | 40°C (for initial conversion) | Not Specified | scielo.br |

| Isobutyl Propionate | 40°C | 300 rpm | researchgate.net |

The choice of reaction medium is another critical factor. Enzymatic esterifications can be performed in organic solvents or in solvent-free systems. Organic solvents, such as n-hexane, can help dissolve non-polar substrates and reduce water activity, which can shift the reaction equilibrium towards ester synthesis. scielo.br However, solvents can also denature enzymes and pose environmental and safety concerns. researchgate.net

Solvent-free systems are an attractive alternative, offering higher substrate concentrations, reduced reactor volume, and simplified downstream processing. nus.edu.sg The lipase-mediated conversion of coconut oil to flavor esters, including butyl octanoate, was effectively carried out in a solvent-free system. nus.edu.sgebi.ac.ukresearchgate.net Similarly, the synthesis of isobutyl propionate was optimized in a solvent-free environment. researchgate.net The decision to use a solvent depends on factors like substrate solubility, enzyme stability, and potential substrate or product inhibition. nus.edu.sg

Temperature and Agitation Effects on Biocatalysis

Enzyme Engineering for Enhanced Production

Despite optimizing reaction conditions, the inherent properties of wild-type enzymes, such as low catalytic efficiency or broad substrate promiscuity, can limit the production of a specific ester like this compound. researchgate.netbiorxiv.org Enzyme engineering, through rational design or directed evolution, offers a powerful strategy to overcome these limitations by creating superior biocatalysts. researchgate.netnih.gov

A significant challenge in the microbial production of specific esters is the low product specificity of many AATs. researchgate.netpeerj.com For instance, producing butyl octanoate as a single end-product in a microbial host like Escherichia coli is difficult due to the enzyme's ability to create a mixture of different esters. researchgate.net

In a notable study, researchers successfully engineered an AAT from Actinidia chinensis (AAT16) to improve its specificity towards octanoyl-CoA for the production of butyl octanoate. researchgate.netpeerj.com Through rational protein engineering, they identified a key amino acid residue (Serine at position 99) in the enzyme's active site. By mutating this residue to glycine (B1666218) (S99G), they significantly enhanced the enzyme's activity for producing butyl octanoate. researchgate.netbiorxiv.org This engineered enzyme, when combined with metabolic engineering of the E. coli host to increase the availability of the octanoyl-CoA precursor, led to the accumulation of 3.3 mg/L of butyl octanoate as the sole ester product. researchgate.netpeerj.comnih.govosti.gov This work represents a key advancement in developing microbial platforms for the targeted synthesis of medium-chain esters.

| Enzyme | Engineering Strategy | Target Ester | Improvement | Source |

|---|---|---|---|---|

| AAT from Actinidia chinensis (AATAc) | Rational Design (S99G mutation) | Butyl octanoate | 4.5-fold increase in production in E. coli compared to wildtype. | biorxiv.org |

| AAT from Actinidia chinensis (AAT16) | Rational Protein Engineering (S99G) & Metabolic Engineering | Butyl octanoate | Enabled production of 3.3 mg/L butyl octanoate as the sole ester product. | researchgate.netpeerj.com |

Rational Design and Directed Evolution of Biocatalysts

The development of efficient biocatalysts for this compound synthesis often involves a combination of rational design and directed evolution. Rational design leverages knowledge of an enzyme's structure and mechanism to make targeted modifications. researchgate.net For instance, protein engineering of an alcohol acyltransferase (AAT) from Actinidia chinensis was undertaken to improve its substrate specificity for octanoyl-CoA, a key precursor for butyl octanoate. researchgate.netnih.govnih.govpeerj.com This involves identifying key amino acid residues in the enzyme's active site that influence substrate binding and catalysis.

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening for those with improved properties, such as enhanced activity or altered substrate specificity. acs.org This "evolution in the fast lane" allows for the development of biocatalysts tailored for specific industrial applications. tudelft.nl

Substrate Specificity and Steric Hindrance Considerations for Enzymes

The efficiency of enzymatic synthesis is heavily influenced by the enzyme's substrate specificity and the steric hindrance presented by the substrates. nih.gov Lipases, a class of enzymes commonly used for esterification, exhibit varying degrees of selectivity depending on the structure of both the alcohol and the carboxylic acid.

For example, the chain length of the acyl donor can significantly impact enantioselectivity in the resolution of secondary alcohols. Studies have shown that increasing the alkyl chain length of the ester can decrease the enantiomeric excess, while bulky groups can enhance it. technion.ac.il In the context of this compound, the branched structure of sec-butanol and the medium-length carbon chain of octanoic acid present specific challenges and opportunities for enzyme selection. The steric bulk of a tert-butyl group, for instance, makes tert-butyl octanoate a more challenging substrate for many lipases compared to butyl octanoate. evitachem.com

The active site of an enzyme plays a crucial role in accommodating substrates. An open and exposed active site with flexible regions can allow for the binding of a wide range of substrates with minimal steric hindrance. researchgate.net Research on various esterases has demonstrated that steric effects often outweigh electronic effects in determining substrate acceptance and reaction rates. eie.gr

Molecular Modeling and Docking for Enzyme-Substrate Interactions

Computational tools like molecular modeling and docking are invaluable for understanding and predicting enzyme-substrate interactions. mdpi.comjetir.org These methods allow researchers to visualize how a substrate, such as this compound's precursors, fits into the active site of an enzyme. mdpi.com

Docking simulations can predict the binding affinity and orientation of a ligand within the enzyme's active site, providing insights into the molecular basis of enantioselectivity. By generating numerous possible binding poses and evaluating them with scoring functions, docking can help identify key residues responsible for substrate specificity. mdpi.com This information is crucial for rational protein engineering efforts aimed at improving an enzyme's catalytic properties for the synthesis of a target molecule like this compound. mdpi.com For example, docking studies have been used to successfully predict the preferred enantiomer in the hydrolysis of certain esters. eie.gr

Stereoselective Synthesis and Enzymatic Resolution

The synthesis of a specific stereoisomer of this compound, which has a chiral center at the secondary carbon of the butyl group, requires stereoselective methods. ethz.ch Enzymatic kinetic resolution is a widely used technique for this purpose. rsc.orgrsc.org This process utilizes the ability of enzymes, particularly lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.orgrsc.orgsci-hub.se

For instance, Candida antarctica lipase B (CALB) is a versatile biocatalyst known for its ability to resolve racemic alcohols with high enantioselectivity. technion.ac.ilsci-hub.se The efficiency of the resolution is influenced by factors such as the substrate structure, the acyl donor, and the reaction medium. Through this method, it is possible to obtain enantiomerically enriched (R)- or (S)-sec-butyl octanoate.

Whole-Cell Microbial Production Platforms

An alternative and attractive strategy for producing this compound is through whole-cell microbial production. researchgate.netnih.gov This approach involves genetically modifying a host microorganism, such as Escherichia coli, to produce the desired ester directly from simple feedstocks. researchgate.netnih.gov This method offers potential advantages in terms of cost and sustainability by integrating biocatalyst production and chemical synthesis into a single process. tudelft.nlfrontiersin.org

Metabolic Pathway Engineering for Precursor Availability

A key challenge in whole-cell production is ensuring a sufficient supply of the necessary precursors, in this case, sec-butanol and octanoyl-CoA. peerj.com This often requires metabolic pathway engineering of the host organism. nih.govpeerj.com For the production of butyl octanoate in E. coli, which naturally produces long-chain fatty acids, the fatty acid synthesis (FAS) pathway needs to be modified to favor the production of the medium-chain fatty acid, octanoic acid. nih.gov

This can be achieved by introducing a thioesterase enzyme with specificity for octanoyl-ACP, which hydrolyzes it to free octanoic acid. nih.govresearchgate.net Further engineering can then convert octanoic acid to its activated form, octanoyl-CoA. nih.gov Similarly, pathways for the biosynthesis of butanol can be introduced and optimized. nih.gov Balancing these engineered pathways is crucial to avoid the accumulation of toxic intermediates and to direct the metabolic flux towards the final product. frontiersin.org

Genetic Modification of Host Organisms (e.g., Escherichia coli) for Ester Production

Once the precursor pathways are established, the host organism must be equipped with the enzymatic machinery to condense sec-butanol and octanoyl-CoA into this compound. peerj.com This is typically achieved by introducing a gene encoding an alcohol acyltransferase (AAT), the enzyme responsible for ester formation. nih.govpeerj.com

The choice of AAT is critical, as these enzymes often exhibit broad substrate specificity, which can lead to the formation of a mixture of different esters. nih.govfrontiersin.org To overcome this, rational protein engineering of the AAT can be employed to enhance its specificity for the desired substrates. nih.govpeerj.com For example, research has focused on engineering an AAT from Actinidia chinensis to improve its specificity for octanoyl-CoA, leading to the production of butyl octanoate as the primary product in engineered E. coli. nih.govnih.govpeerj.com A study successfully demonstrated the production of 3.3 mg/L of butyl octanoate as the sole ester product from an engineered E. coli strain after 48 hours. nih.govnih.gov

Interactive Data Table: Enzymes in this compound Related Synthesis

| Enzyme | Source Organism | Application | Key Finding | Reference |

| Alcohol Acyltransferase (AAT) | Actinidia chinensis | Butyl octanoate synthesis | Engineered for improved octanoyl-CoA specificity. | nih.gov, nih.gov, peerj.com |

| Lipase | Candida antarctica B (CALB) | Kinetic resolution | Highly versatile for resolving racemic alcohols. | technion.ac.il, sci-hub.se, |

| Thioesterase | Anaerococcus tetradius | Butyric acid production | Compared for short-chain fatty acid production in E. coli. | researchgate.net |

| Thioesterase | Bryantella formatexigens | Butyric acid production | Compared for short-chain fatty acid production in E. coli. | researchgate.net |

| Thioesterase | Bacteroides thetaiotaomicron | Butyric acid production | Yielded the highest butyric acid titer among those tested. | researchgate.net |

Interactive Data Table: Genetically Modified Organisms for Ester Production

| Host Organism | Engineered Trait | Product | Titer | Reference |

| Escherichia coli | Engineered AAT and fatty acid metabolism | Butyl octanoate | 3.3 mg/L | nih.gov, nih.gov |

| Escherichia coli | Overexpression of thioesterase (tesBT) | Butyric acid | 1.46 g/L | researchgate.net |

| Clostridium beijerinckii | Expression of ATF1 | Butyl acetate (B1210297) | 5.42 g/L | frontiersin.org |

| Clostridium diolis | Expression of ATF1 | Butyl acetate | 1.37 g/L | frontiersin.org |

Integration of Biosynthetic Pathways for Targeted Ester Formation

The production of esters through whole-cell microbial systems represents a significant advancement over traditional chemical synthesis and isolated enzyme catalysis. nih.gov By harnessing and engineering the metabolic machinery of microorganisms, it is possible to create integrated biosynthetic pathways that convert simple, renewable feedstocks like glucose into valuable esters such as this compound. nih.govresearchgate.net This approach, often referred to as metabolic engineering, focuses on modifying a host organism to efficiently synthesize both the required alcohol and acyl-CoA precursors and then condense them to form the final ester product. researchgate.net

A prominent example of this strategy is the engineering of Escherichia coli for the production of medium-chain esters. nih.govresearchgate.net Although much of the detailed research has focused on isomers like n-butyl octanoate, the principles are directly applicable to the synthesis of this compound. The core of this methodology involves two critical modifications to the host's metabolism: enhancing the availability of the specific acyl-CoA and introducing a suitable enzyme for ester synthesis. nih.gov

Enhancing Endogenous Acyl-CoA Availability

In its native state, the fatty acid synthesis (FAS) pathway in hosts like E. coli is geared towards producing long-chain acyl-ACPs (acyl carrier proteins), primarily C16-C18 chains. nih.gov To produce an ester like this compound, the pathway must be re-routed to accumulate octanoyl-CoA. This is achieved by introducing a thioesterase enzyme with a high specificity for octanoyl-ACP. nih.gov The thioesterase hydrolyzes octanoyl-ACP to release free octanoic acid, which is then activated to octanoyl-CoA by the cell's machinery. nih.govevitachem.com

Introducing Ester Synthesis Capability

The crucial step of forming the ester bond is catalyzed by an alcohol acyltransferase (AAT) or a wax ester synthase (WS). nih.gov These enzymes condense an alcohol with an acyl-CoA. researchgate.net For butyl octanoate production, researchers have successfully expressed an AAT enzyme from the kiwi fruit, Actinidia chinensis, in E. coli. nih.govresearchgate.net This enzyme catalyzes the condensation of an alcohol (like butanol or sec-butanol) with the endogenously produced octanoyl-CoA. nih.gov One of the challenges in this approach is the often-promiscuous nature of AAT enzymes, which can lead to a mixture of ester products. nih.govresearchgate.net Consequently, rational protein engineering of the AAT may be required to improve its specificity for the desired substrates, thereby ensuring the targeted formation of a single ester product. nih.gov

Through the combination of these metabolic engineering strategies, researchers have successfully demonstrated the production of butyl octanoate as the sole end-product in an engineered E. coli strain. This integrated system converts glucose into the necessary precursors and assembles the final ester. nih.gov

Research Findings on Biosynthetic Ester Production

The following table summarizes the results from a key study on the microbial production of butyl octanoate, illustrating the potential of integrated biosynthetic pathways.

| Host Organism | Key Genetic Modifications | Target Ester | Production Titer (mg/L) | Fermentation Time (h) | Reference |

| Escherichia coli | - Expression of an engineered Alcohol Acyltransferase (AAT) from Actinidia chinensis. - Metabolic engineering of fatty acid synthesis to increase endogenous octanoyl-CoA availability. | Butyl octanoate | 3.3 ± 0.1 | 48 | nih.gov |

This approach represents a significant step towards sustainable and targeted chemical production, offering a platform that can be adapted for various esters, including this compound, by modifying the pathways to produce the corresponding alcohol, sec-butanol. nih.govresearchgate.net

Biosynthesis and Natural Occurrence of Sec Butyl Octanoate

Occurrence in Biological Systems and Natural Sources

Sec-butyl octanoate (B1194180), also known as butan-2-yl octanoate, is a fatty acid ester that has been identified as a volatile compound in certain natural sources. Its presence is documented in the Chinese quince (Pseudocydonia sinensis), contributing to the fruit's aromatic profile. thegoodscentscompany.com While the isomeric compound, n-butyl octanoate, is found more broadly in various fruits, plants, and as a fermentation byproduct of yeast, the documented natural occurrence of the sec-butyl isomer is less common. peerj.compnas.org Short and medium-chain esters are significant in the global flavor and fragrance industry and are also explored for applications in pharmaceuticals, solvents, and biofuels. peerj.com

Endogenous Metabolic Pathways Involved in Ester Formation

The biological synthesis of esters like sec-butyl octanoate is primarily accomplished through the enzymatic condensation of an alcohol and an acyl-Coenzyme A (acyl-CoA) molecule. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.gov These enzymes are responsible for the final step in the biosynthesis of many volatile esters that constitute the characteristic flavors and aromas of fruits and flowers. nih.govnih.gov The formation of this compound, therefore, depends on the metabolic availability of its two fundamental precursors: octanoyl-CoA and sec-butanol.

The octanoate (C8) portion of this compound originates from the fatty acid synthesis (FAS) pathway. In microorganisms like Escherichia coli, FAS typically produces longer-chain fatty acids (C16-C18). nih.gov The process begins with the precursor molecule acetyl-CoA. Through a series of cyclic, enzyme-catalyzed reactions, the carbon chain is elongated by two carbons with each cycle. The growing acyl chain remains bound to an acyl carrier protein (ACP), forming an acyl-ACP intermediate. To generate octanoate, the chain elongation process must be terminated after four cycles, yielding octanoyl-ACP.

The synthesis of this compound requires the convergence of two distinct biosynthetic streams to produce its constituent parts: the acyl donor (octanoyl-CoA) and the alcohol acceptor (sec-butanol).

Octanoic Acid and Octanoyl-CoA : The direct acyl donor for the AAT-catalyzed reaction is octanoyl-CoA. peerj.comnih.gov This intermediate is formed from octanoic acid. The availability of free octanoic acid is often a limiting factor, as the FAS pathway keeps the growing chain attached to an ACP. To increase the pool of free octanoic acid, metabolic engineering strategies often involve the introduction of a specific thioesterase enzyme that cleaves octanoyl-ACP, releasing free octanoic acid. nih.gov The free acid is then activated to its CoA thioester, octanoyl-CoA, making it available for the final esterification step.

sec-Butanol (2-Butanol) : Unlike the more commonly biosynthesized 1-butanol (B46404) produced during ABE (Acetone-Butanol-Ethanol) fermentation by Clostridium species, sec-butanol is formed via a different route. mdpi.comnih.gov Its biological production involves the asymmetric reduction of 2-butanone (B6335102). researchgate.net This precursor can be derived from central metabolism. The final, critical step is the reduction of the ketone (2-butanone) to the secondary alcohol (2-butanol), a reaction catalyzed by specific alcohol dehydrogenases (ADHs). researchgate.net

The biological production of this compound is orchestrated by a series of specific enzymatic reactions that supply the precursors and catalyze the final condensation.

The final step in the formation of this compound is the esterification reaction catalyzed by an Alcohol Acyltransferase (AAT). nih.gov

Reaction: Octanoyl-CoA + sec-Butanol → this compound + Coenzyme A

AATs are a diverse group of enzymes belonging to the BAHD superfamily and are often characterized by their substrate promiscuity. nih.gov For instance, the AAT1 enzyme from apple (Malus pumila) can utilize a wide range of alcohols (from C3 to C10, including straight-chain, branched-chain, and aromatic alcohols) and various short- to medium-chain acyl-CoAs. nih.gov This promiscuity suggests that AATs can accept sec-butanol as the alcohol substrate, provided it is available within the cell, to react with octanoyl-CoA. The kinetic properties and substrate preference of the specific AAT enzyme are critical in determining the efficiency and yield of the desired ester. nih.gov

To ensure a sufficient supply of the octanoyl moiety for ester synthesis, the octanoyl-ACP intermediate of the fatty acid synthase must be hydrolyzed. This is achieved by thioesterase enzymes, which exhibit specificity toward acyl-ACPs of certain chain lengths. uniprot.org In engineered microbial systems, the expression of a thioesterase with high activity for octanoyl-ACP is a key strategy to divert the metabolic flux from the production of long-chain fatty acids towards the accumulation of free octanoic acid. nih.gov This free fatty acid is then available for conversion into octanoyl-CoA, the substrate for the AAT enzyme. nih.gov

The biosynthesis of the sec-butanol precursor relies on potent reductase systems. Specifically, the conversion of 2-butanone to 2-butanol (B46777) is a reduction reaction catalyzed by an alcohol dehydrogenase (ADH), also known as a ketone reductase. researchgate.net Research has demonstrated the successful synthesis of enantiomerically pure (R)- and (S)-2-butanol using recombinant E. coli cells that overexpress specific ADHs, such as the one from Lactobacillus brevis. researchgate.net These reductase systems utilize cellular reducing equivalents, such as NADH or NADPH, to reduce the carbonyl group of 2-butanone to the hydroxyl group of sec-butanol. pnas.orgsciepublish.com The efficiency of these reductase systems is paramount for providing the alcohol substrate required for this compound production.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Role in Pathway | Precursor(s) | Product(s) |

| Thioesterase | Acyl-ACP Thioesterase | Releases fatty acid from FAS complex | Octanoyl-ACP, H₂O | Octanoic Acid, ACP |

| Reductase | Alcohol Dehydrogenase (ADH) | Synthesis of the alcohol moiety | 2-Butanone, NADH/NADPH | sec-Butanol, NAD⁺/NADP⁺ |

| Transferase | Alcohol Acyltransferase (AAT) | Final esterification step | Octanoyl-CoA, sec-Butanol | This compound, CoA |

Table 2: Precursors for this compound Synthesis

| Precursor | Chemical Formula | Biosynthetic Origin | Key Pathway |

| Octanoic Acid | C₈H₁₆O₂ | Acetyl-CoA | Fatty Acid Synthesis (FAS) |

| sec-Butanol | C₄H₁₀O | Pyruvate / Acetyl-CoA | Ketone metabolism / Reduction |

| Octanoyl-CoA | C₂₉H₅₂N₇O₁₇P₃S | Octanoic Acid | Fatty Acid Activation |

Enzymatic Steps in Biological Production

Thioesterase Activity

Classification as a Biological Metabolite

This compound is classified as a biological metabolite, specifically a secondary metabolite. Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in defense, competition, and species interactions. In the case of this compound, its role is primarily associated with flavor and aroma in certain plants.

The biosynthesis of esters like this compound is a clear indication of its status as a product of metabolism. While the precise pathway for this compound is not extensively detailed in scientific literature, the general pathways for the formation of branched-chain esters in plants are well-understood and provide a framework for its formation.

Research Findings on Biosynthesis:

The formation of branched-chain esters, such as this compound, originates from the catabolism of branched-chain amino acids (BCAAs). frontiersin.orgoup.com In plants, this process involves a series of enzymatic reactions to produce the necessary alcohol and acyl-CoA precursors.

A theoretical pathway for the biosynthesis of branched-chain acyl esters suggests a route that does not rely on the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. frontiersin.org This proposed pathway involves the following key steps:

Generation of Branched-Chain Aldehydes: A serine decarboxylase-like enzyme generates branched-chain aldehydes from free branched-chain amino acids. frontiersin.org

Conversion to Carboxylic Acids: These aldehydes are then converted to branched-chain carboxylic acids by aldehyde dehydrogenases (ALDHs). frontiersin.org

Formation of Acyl-CoAs: The resulting carboxylic acids are activated to their corresponding acyl-CoAs by carboxyl-CoA ligases (CCLs). frontiersin.org

Ester Formation: Finally, an alcohol acyltransferase (AAT) catalyzes the condensation of the branched-chain acyl-CoA with an alcohol to form the ester. frontiersin.orgfrontiersin.org

This pathway is consistent with data from labeling experiments that show the conversion of BCAAs into branched-chain acyl esters. frontiersin.org The enzymes involved, such as ALDHs and CCLs, have been identified in the cytosol of plant cells, which is also where plant AAT enzymes are localized. frontiersin.org

Octanoic acid, a precursor to this compound, is a medium-chain fatty acid found naturally in sources like coconut oil, palm oil, and milk from various mammals. atamanchemicals.com The biosynthesis of medium-chain fatty acids can occur through an alpha-ketoacid elongation pathway, which integrates amino acid and fatty acid metabolism. uky.edu

Natural Occurrence:

This compound has been identified as a volatile compound in Chinese quince (Pseudocydonia sinensis). nist.govthegoodscentscompany.com Volatile esters, including branched-chain esters, are significant contributors to the characteristic aroma and flavor profiles of many fruits and fermented products. peerj.com For instance, various butyl esters are known to be produced by yeast during fermentation, influencing the aroma of beer and wine. peerj.com

The table below summarizes the key enzymes and precursors involved in the proposed biosynthetic pathway of branched-chain esters.

| Component | Role in Biosynthesis |

| Branched-Chain Amino Acids (BCAAs) | Initial precursors for the branched-chain alcohol moiety. frontiersin.orgoup.com |

| Serine Decarboxylase-Like Enzyme | Catalyzes the formation of branched-chain aldehydes from BCAAs. frontiersin.org |

| Aldehyde Dehydrogenase (ALDH) | Converts branched-chain aldehydes to carboxylic acids. frontiersin.org |

| Carboxyl-CoA Ligase (CCL) | Activates carboxylic acids to form acyl-CoAs. frontiersin.org |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step between an acyl-CoA and an alcohol. frontiersin.orgfrontiersin.org |

| Octanoic Acid | The straight-chain fatty acid that forms the acyl group of this compound. atamanchemicals.com |

| Sec-butanol | The branched-chain alcohol required for the formation of this compound. |

Environmental Fate and Degradation Mechanisms of Sec Butyl Octanoate

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For sec-butyl octanoate (B1194180), the principal abiotic degradation pathways considered are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of esters like sec-butyl octanoate, hydrolysis results in the formation of an alcohol and a carboxylic acid. This reaction can be catalyzed by acids or bases. frontiersin.orgrsc.org The general equation for the hydrolysis of this compound is:

CH₃(CH₂)₆COOCH(CH₃)CH₂CH₃ + H₂O ⇌ CH₃(CH₂)₆COOH + CH₃CH(OH)CH₂CH₃ (this compound + Water ⇌ Octanoic acid + Sec-butanol)

The rate of hydrolysis is influenced by pH and temperature. rameywine.com Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction. frontiersin.org To drive the reaction towards completion, an excess of water is required. frontiersin.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid and the alcohol. frontiersin.org

For substances with low water solubility, like this compound, the relevance of hydrolysis in aqueous environments is limited. europa.eu According to registration data for similar fatty acid esters, these compounds are poorly soluble in water and tend to adsorb to soil and sediment. europa.eueuropa.eu Therefore, significant concentrations in the water column are not expected, and hydrolysis is not considered a primary degradation pathway in aquatic systems. europa.eu For instance, the estimated half-life for sec-butyl acetate (B1210297) under alkaline hydrolysis conditions (pH 8) is 128 days, suggesting that hydrolysis is a slow process for similar esters under environmentally relevant conditions. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Process | Cleavage of the ester bond by reaction with water. | A potential but likely slow degradation pathway. |

| Products | Octanoic acid and sec-butanol. | These products are readily biodegradable. |

| Catalysts | Acids and bases. | Reaction rate is pH-dependent. |

| Limiting Factors | Low water solubility and high adsorption to soil/sediment. | Reduces the availability of the compound for hydrolysis in the water column. europa.eueuropa.eu |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly from the sun. This process can occur through two mechanisms:

Direct photolysis: The chemical itself absorbs light energy, leading to its degradation.

Indirect photolysis: Other substances in the environment, known as photosensitizers, absorb light energy and then transfer it to the chemical, causing its degradation.

For a compound to undergo direct photolysis, it must contain a chromophore that can absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). nih.govresearchgate.net this compound does not possess such a chromophore, and therefore, direct photolysis is not expected to be a significant degradation pathway. nih.gov

Indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals (•OH), is a potential degradation pathway in the atmosphere. whiterose.ac.uk However, due to its low vapor pressure, this compound is not expected to be present in the atmosphere in significant quantities. europa.eu If it were to be released into the atmosphere, it would be susceptible to indirect photodegradation. For example, the atmospheric half-life of the related compound sec-butyl acetate, due to reaction with hydroxyl radicals, is estimated to be around 70 hours. nih.gov In soil and water, photolysis is generally not considered a major degradation route for this class of compounds due to their strong adsorption to soil and sediment, which limits their exposure to sunlight. europa.euresearchgate.net

| Degradation Pathway | Mechanism | Relevance to this compound |

|---|---|---|

| Direct Photolysis | Direct absorption of sunlight leading to bond cleavage. | Not significant, as it lacks a suitable chromophore. nih.gov |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH radicals). | Potentially relevant in the atmosphere, but limited by low volatility. europa.eunih.gov Not significant in soil or water due to low exposure. europa.eu |

Hydrolysis in Aqueous Environments

Biotic Degradation Pathways

Biotic degradation, carried out by living organisms, is the primary mechanism for the breakdown of this compound in the environment.

This compound is considered to be readily biodegradable. santos.com This is consistent with data for other fatty acid esters, which are generally susceptible to microbial attack. ontosight.aiontosight.ai The initial step in the biodegradation of esters is typically the cleavage of the ester bond by microbial enzymes. sciepub.comresearchgate.net

The structure of the ester can influence the rate of biodegradation. Studies on the anaerobic biodegradation of alkyl esters have shown that branching in the alcohol moiety can increase resistance to degradation compared to linear alcohols. researchgate.netgoogle.com However, even with the branched sec-butyl group, fatty acid esters are expected to be degraded by a wide variety of microorganisms present in soil and sediment. europa.eu Fungi, such as Aspergillus and Penicillium species, and various bacteria are known to degrade polyesters and other esters by utilizing them as a carbon source. sciepub.comasm.org

The biodegradation process ultimately leads to the mineralization of the organic carbon to carbon dioxide (CO₂) and water under aerobic conditions, and to CO₂, methane (B114726) (CH₄), and water under anaerobic conditions. acs.org

| Environmental Compartment | Biodegradation Potential | Key Factors |

|---|---|---|

| Soil | High | Presence of diverse microbial populations. Adsorption to soil particles makes it available for soil microorganisms. europa.eu |

| Sediment | High | Both aerobic and anaerobic microorganisms contribute to degradation. researchgate.netresearchgate.net |

| Water | Low to Moderate | Limited by low water solubility, but biodegradation of dissolved fractions can occur. europa.eu |

The key to the microbial degradation of this compound is enzymatic hydrolysis. Extracellular enzymes, primarily lipases and esterases, produced by microorganisms catalyze the hydrolysis of the ester bond. researchgate.netjmbfs.org These enzymes function at the oil-water interface, which is relevant for a poorly soluble substance like this compound. jmbfs.org

Lipases (EC 3.1.1.3) are hydrolases that act on ester bonds and are highly efficient in catalyzing the hydrolysis of triglycerides and other esters. The reaction mechanism involves an attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (sec-butanol). Subsequently, a water molecule attacks the acyl-enzyme intermediate, releasing the carboxylic acid (octanoic acid) and regenerating the enzyme.

Research has shown that lipases from various sources can hydrolyze a wide range of esters. For example, a lipase (B570770) from Burkholderia sp. YY62 has been shown to effectively hydrolyze tert-butyl octanoate, a structurally similar bulky ester. tandfonline.com Similarly, lipases from Enterobacter aerogenes exhibit high activity in the hydrolysis of medium-chain fatty acid esters like octanoic acid esters. lmaleidykla.lt This indicates that enzymes capable of degrading this compound are widespread in the environment.

Microbial Metabolism and Biodegradation

Analysis of Degradation Products and Environmental Persistence

The primary degradation products resulting from the hydrolysis of this compound are sec-butanol and octanoic acid. tandfonline.com

Octanoic Acid: This is a medium-chain fatty acid that is readily metabolized by microorganisms through the β-oxidation pathway. europa.eu This process breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. europa.eu

Sec-Butanol: This is a secondary alcohol that is also expected to be readily biodegradable in the environment. Microorganisms can oxidize it to its corresponding ketone, methyl ethyl ketone, which is then further metabolized.

The degradation of similar compounds supports this analysis. For example, the degradation of butyl acetate can lead to the formation of butyl alcohol. scienceasia.org The degradation of other fatty acid esters also yields the corresponding fatty acids and alcohols, which are then further mineralized. europa.eu

Given its ready biodegradability, this compound is not expected to be persistent in the environment. santos.comeuropa.eu It is not likely to bioaccumulate due to its rapid metabolism by microorganisms. santos.comeuropa.eu The main environmental compartments for this substance are expected to be soil and sediment, where it will be bound to particles and degraded by resident microbial populations. europa.eueuropa.eu

| Compound | Chemical Formula | Expected Fate |

|---|---|---|

| This compound | C₁₂H₂₄O₂ | Undergoes biotic and abiotic degradation. |

| Octanoic Acid | C₈H₁₆O₂ | Readily biodegradable via β-oxidation. europa.eu |

| Sec-butanol | C₄H₁₀O | Readily biodegradable. |

Computational Chemistry and Modeling Studies on Sec Butyl Octanoate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict various properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to optimize the ground state geometry and calculate electronic properties that govern a molecule's reactivity. researchgate.net For sec-butyl octanoate (B1194180), these calculations can elucidate fundamental characteristics without the need for empirical data.

The application of quantum chemical methods provides access to a range of molecular descriptors. preprints.org Properties such as molecular weight, polar surface area, and logP can be computationally derived. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting likely sites for chemical reactions. researchgate.net

Table 1: Computed Molecular Properties of Sec-butyl Octanoate This table is interactive. Click on the headers to sort the data.

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₂ | PubChem nih.gov |

| Molecular Weight | 200.32 g/mol | Computed by PubChem 2.1 nih.gov |

| XLogP3-AA (logP) | 4.4 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 9 | Computed by Cactvs 3.4.6.11 nih.gov |

| Exact Mass | 200.177630004 Da | Computed by PubChem 2.1 nih.gov |

Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. scispace.com These models are statistically derived equations that can predict properties for new or untested compounds, reducing the need for extensive experimental work. farmaciajournal.com For aliphatic esters like this compound, QSPR can be used to predict properties such as boiling points, retention indices in chromatography, and toxicity. scispace.comunlp.edu.ar

The development of a QSPR model involves several steps. First, a set of molecules with known experimental data for a specific property is collected. farmaciajournal.com Then, for each molecule, a series of numerical values known as molecular descriptors are calculated. scispace.com These descriptors quantify various aspects of the molecular structure, including topology, geometry, and electronic properties. researchgate.net Finally, a mathematical relationship, often using multiple linear regression (MLR) or machine learning algorithms, is established between the descriptors and the property of interest. scispace.com The validity of the model is assessed through rigorous statistical validation techniques. scispace.comunlp.edu.ar In studies of aliphatic esters, descriptors related to molecular size, branching, and polarity have been shown to be significant in predicting properties like normal boiling points. scispace.com

Table 2: Examples of Molecular Descriptors for QSPR Analysis of Esters

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Topological | Molecular Connectivity Index | Describes the branching and size of the alkyl chains. |

| Constitutional | Atom-type counts (e.g., AI(–CH3), AI(–O–)) | Quantifies the number of specific functional groups, influencing polarity and size. scispace.com |

| Quantum-Chemical | Electrophilicity (ω) | Relates to the molecule's reactivity and potential toxicity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, MD simulations can explore its vast conformational space. The molecule's shape is not static but is in constant flux due to rotations around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This is particularly relevant for understanding how the sec-butyl and octanoyl chains fold and interact. When studied in a solvent like water or in a mixture with other compounds, MD simulations can also reveal how this compound interacts with its environment through forces like van der Waals interactions. Such simulations have been used to study the behavior of related molecules, such as sodium octanoate, in aqueous solutions to understand micelle formation and aggregation. acs.orgacs.org

Predictive Modeling for Stereochemical Outcomes in Reactions

This compound possesses a chiral center at the second carbon of the sec-butyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-sec-butyl octanoate and (S)-sec-butyl octanoate. In chemical synthesis, controlling which of these stereoisomers is formed is often a critical goal. Predictive modeling, specifically Quantitative Structure-Stereoselectivity Relationship (QSSR) studies, can be a valuable tool for this purpose. escholarship.org

These models aim to predict the stereochemical outcome (i.e., the ratio of different stereoisomers) of a reaction based on the structures of the reactants, catalysts, and the reaction conditions. escholarship.org The process involves generating 3D models of the reaction's transition states, which are the high-energy structures that exist fleetingly as reactants turn into products. The relative energies of the different possible transition states (e.g., one leading to the R-product and another to the S-product) determine the stereoselectivity of the reaction. By calculating these energies using quantum mechanical methods, researchers can predict which stereoisomer will be preferentially formed. google.com This approach allows for the virtual screening of different catalysts or reaction conditions to identify those that will yield the desired stereoisomer of this compound with high selectivity, guiding experimental efforts. escholarship.org

Advanced Applications and Future Research Directions

Utilization in Chemical Synthesis as Chiral Intermediates

The significance of sec-butyl octanoate (B1194180) in advanced chemical synthesis is intrinsically linked to its chiral nature. Enantiomerically pure secondary alcohols are crucial building blocks (synthons) for manufacturing high-value products like pharmaceuticals and agrochemicals. The synthesis of these chiral alcohols often employs enzymatic kinetic resolution, a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. worktribe.com

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for these resolutions. sci-hub.se The process typically involves the transesterification of a racemic secondary alcohol (like sec-butanol) with an acyl donor, such as vinyl octanoate or ethyl octanoate. The enzyme preferentially catalyzes the esterification of one enantiomer, for instance, the (R)-enantiomer, into (R)-sec-butyl octanoate, leaving the (S)-sec-butanol largely unreacted. This allows for the subsequent separation of the chiral ester from the unreacted chiral alcohol. Because enzymes are themselves chiral, they can create a specific environment that favors the catalysis of one enantiomer over the other.

This enzymatic approach is a cornerstone for producing optically active intermediates. researchgate.net The resulting chiral sec-butyl esters or the remaining unreacted sec-alcohols serve as valuable synthons for more complex molecules where specific stereochemistry is essential for biological activity, such as in chiral drugs. sci-hub.seontosight.ai The development of chiral drugs, for example, relies heavily on understanding how chirality influences biological interactions, and compounds like sec-butyl octanoate can serve as models in such studies. ontosight.ai Furthermore, intermediates derived from biologically produced polyhydroxyalkanoates (PHAs) can also serve as a source of chiral building blocks, with a potentially high chirality yield of over 95%. google.com

Table 1: Key Aspects of Enzymatic Kinetic Resolution for Chiral Intermediate Synthesis This table summarizes the components and outcomes of using enzymatic resolution to produce chiral compounds like this compound.

| Feature | Description | Relevance to this compound | Source(s) |

|---|---|---|---|

| Process | Enzymatic Kinetic Resolution | Selective synthesis of one enantiomer of this compound from racemic sec-butanol. | worktribe.com |

| Key Enzyme | Candida antarctica lipase B (CALB) | Highly efficient and enantioselective for resolving secondary alcohols. | sci-hub.se |

| Reactants | Racemic sec-butanol, Acyl donor (e.g., vinyl octanoate, ethyl octanoate) | React to form chiral this compound and leave behind the other alcohol enantiomer. | |

| Products | Enantiomerically enriched this compound, Enantiomerically enriched sec-butanol | Both products are valuable chiral intermediates for further synthesis. |

| Application | Synthesis of Pharmaceuticals, Agrochemicals, Fine Chemicals | The specific 3D structure is critical for the biological activity of the final product. | sci-hub.seontosight.ai |

Integration in Sustainable Chemical Processes

The production of this compound and similar esters is increasingly shifting towards sustainable "green" chemical processes, with biocatalysis at the forefront. worktribe.com Traditional chemical synthesis often relies on petroleum-derived feedstocks and involves harsh reaction conditions that require significant energy and may produce hazardous waste. researchgate.netnih.gov In contrast, biocatalysis, which uses enzymes or whole microbial cells to catalyze reactions, offers a more environmentally friendly alternative. worktribe.commdpi.com

Enzymatic processes, such as the lipase-catalyzed synthesis of this compound, operate under mild conditions of temperature and pressure. nih.gov This approach minimizes energy consumption and reduces the formation of unwanted byproducts. nih.gov The use of immobilized enzymes, such as Novozym 435 (a commercial form of CALB), is a key strategy in sustainable manufacturing. worktribe.com Immobilization allows the enzyme to be easily separated from the reaction mixture and reused for multiple batches, lowering costs and improving process efficiency. worktribe.comsci-hub.se These immobilized biocatalysts can be integrated into advanced reactor designs, such as continuous flow packed-bed reactors, which enable rapid and high-yield synthesis. worktribe.com

Furthermore, the principles of green chemistry encourage the reduction or elimination of hazardous solvents. mdpi.com Research into ester synthesis has demonstrated high yields in solvent-free systems or by using environmentally benign solvents like supercritical carbon dioxide (SC-CO₂). researchgate.netresearchgate.netlmaleidykla.lt For instance, the synthesis of cetyl octanoate, a related wax ester, achieved a yield of 99.5% in SC-CO₂ with a short reaction time. researchgate.net These methods significantly reduce the environmental footprint of chemical production. researchgate.netnih.gov

Table 2: Comparison of Conventional and Sustainable Ester Synthesis Processes This table contrasts traditional chemical synthesis with modern biocatalytic methods for producing esters like this compound.

| Parameter | Conventional Chemical Synthesis | Sustainable Biocatalytic Synthesis | Source(s) |

|---|---|---|---|

| Catalyst | Strong acids/bases | Enzymes (e.g., Lipases) | worktribe.comontosight.ai |

| Feedstocks | Often petroleum-based | Renewable resources (biomass, oils) | researchgate.netnih.gov |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure | worktribe.com |

| Solvents | Organic solvents | Solvent-free systems, water, or green solvents (e.g., SC-CO₂) | researchgate.netresearchgate.net |

| Byproducts | Often produces undesirable side products | High selectivity minimizes byproducts. | nih.gov |

| Environmental Impact | Higher energy consumption and waste generation | Lower energy demand, biodegradable catalysts, reduced waste. | worktribe.commdpi.com |

Biologically Derived Applications and Renewable Resources

A central goal of sustainable chemistry is the use of renewable resources instead of finite fossil fuels. osti.govrsc.org this compound and other esters can be produced from biologically derived feedstocks through microbial fermentation, representing a significant advancement in biochemical manufacturing. researchgate.netnih.gov This involves harnessing the metabolic capabilities of microorganisms, often genetically engineered, to convert simple, renewable substrates into valuable chemicals. researchgate.netrsc.org

Microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) have been engineered to produce a variety of esters. nih.govosti.gov For butyl octanoate production, researchers have engineered E. coli to synthesize the ester from endogenous fatty acid pathways. researchgate.netnih.gov The strategy involves two key steps: first, engineering the microbe's metabolism to increase the intracellular supply of a precursor molecule, octanoyl-CoA; and second, introducing a heterologous enzyme, an alcohol acyltransferase (AAT), which catalyzes the condensation of the acyl-CoA with an alcohol to form the final ester product. researchgate.netnih.gov While much of this research has focused on n-butanol, the same modular approach can be applied to produce this compound by providing sec-butanol as the alcohol substrate.

The feedstocks for these microbial factories are typically inexpensive and renewable, such as glucose, glycerol, or lignocellulosic biomass. researchgate.netmdpi.com Polyhydroxyalkanoates (PHAs), which are biopolyesters accumulated by various bacteria from carbon-rich sources, also represent a promising renewable feedstock. google.commdpi.com These biopolymers can be broken down to yield chiral hydroxyalkanoates, which are valuable intermediates for synthesizing other chemicals. google.com This integrated bio-based approach, from renewable raw material to final specialty chemical, is critical for building a sustainable circular economy. biorxiv.org

Table 3: Renewable Feedstocks and Microbial Systems for Ester Production This table outlines various renewable resources and the microbial platforms being developed for the bio-based synthesis of esters.

| Feedstock | Description | Microbial Host Example | Target Pathway/Enzyme | Source(s) |

|---|---|---|---|---|

| Glucose/Sugars | Simple sugars derived from crops like corn or sugarcane. | Escherichia coli, Saccharomyces cerevisiae | Fatty Acid Synthesis (FAS), Alcohol Acyltransferases (AATs) | researchgate.netnih.govosti.gov |

| Glycerol | A co-product of biodiesel production. | Pseudomonas putida | Polyhydroxyalkanoate (PHA) accumulation | mdpi.com |

| Lignocellulose | Abundant, non-food biomass from agricultural and forestry waste. | Burkholderia sacchari | PHA production from cellulose (B213188) and hemicellulose components. | mdpi.com |

| Plant/Waste Oils | Fatty acids from sources like coconut oil or used cooking oil. | Pseudomonas putida, Marinobacter litoralis | Direct esterification or transesterification using lipases. | nih.govlmaleidykla.ltmdpi.com |

| Ethanol/Acetate (B1210297) | Fermentation products that can be further elongated. | Clostridium kluyveri | Chain elongation via reverse β-oxidation to produce octanoate (caprylate). | biorxiv.org |

Challenges and Opportunities in this compound Chemistry and Bioproduction

However, these challenges present numerous opportunities for innovation. Advances in metabolic engineering and synthetic biology are enabling the design of more robust and efficient microbial cell factories. researchgate.netosti.gov This includes optimizing precursor supply pathways and engineering host strains to have higher tolerance to toxic products. nih.govosti.gov A significant opportunity lies in protein engineering, where enzymes like lipases and AATs can be rationally designed or evolved to exhibit enhanced activity, stability, and specificity for desired substrates like sec-butanol and octanoyl-CoA. researchgate.netrsc.org For example, a study on butyl octanoate production successfully engineered an AAT from Actinidia chinensis for improved substrate specificity. researchgate.netnih.gov

Future research is also focused on developing more advanced biocatalytic systems. Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic resolution with the in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% conversion to the desired chiral product, overcoming the 50% limit of standard kinetic resolution. worktribe.com Furthermore, the development of consolidated bioprocessing (CBP), where a single microbial system can break down raw biomass and convert it directly into the final product, represents a major goal for creating highly economical and sustainable bioproduction platforms. osti.gov

Table 4: Challenges and Opportunities in the Bioproduction of this compound This table summarizes the current hurdles and future research directions for the efficient and sustainable synthesis of this compound.

| Area | Challenges | Opportunities | Source(s) |

|---|---|---|---|

| Microbial Production | Low product titers and yields. Product toxicity to host cells. | Metabolic engineering for robust strains. Engineering higher product tolerance. | researchgate.netnih.govosti.gov |

| Enzyme Performance | Low specificity of natural enzymes (e.g., AATs). Instability and cost of purified enzymes. | Rational protein engineering for improved enzyme specificity and stability. | worktribe.comresearchgate.netrsc.org |

| Process Efficiency | Kinetic resolution is limited to a 50% theoretical yield. Complex downstream purification. | Development of Dynamic Kinetic Resolution (DKR) for >99% yield. Integration of production and separation (e.g., solvent overlay). | worktribe.compnas.org |

| Feedstock Utilization | Inefficient conversion of complex biomass. | Consolidated Bioprocessing (CBP) for direct conversion of raw biomass to esters. | osti.gov |

Q & A

Q. What analytical techniques are recommended for quantifying sec-butyl octanoate in complex biological matrices?

To quantify this compound in biological samples (e.g., blood, tissue), gas chromatography–mass spectrometry (GC-MS) with derivatization is highly effective. Derivatization using esterification (e.g., isobutylation) improves sensitivity by generating distinct mass fragments (e.g., m/z 127.1 and 145.1) for selective ion monitoring (SIM). This method reduces baseline interference and achieves a lower limit of quantification (LLOQ) of ~0.43 μM, which is critical for trace analysis in metabolic studies .

Q. How can researchers validate the purity of synthesized this compound?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) with flame ionization detection (FID) to assess purity. Cross-reference spectral data with databases like PubChem for IUPAC name, InChI key, and molecular weight (284.5 g/mol for decyl octanoate analogs). Ensure compliance with CAS Common Chemistry licensing terms (CC-BY-NC 4.0) for data reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA 1910.132 guidelines:

- Use solvent-resistant gloves (Polyvinyl Alcohol or Teflon recommended by ACGIH) and grounded metal containers to prevent static ignition.

- Store in cool, ventilated areas away from heat sources.

- Prohibit open flames and use non-sparking tools during transfers .

Advanced Research Questions

Q. How can stable isotope labeling improve metabolic studies of this compound?

Incorporate ¹³C-labeled this compound to track hepatic oxidation and portal transport in vivo. Design breath tests using ¹³CO₂ excretion as a biomarker, correlating oxidation rates (e.g., % dose oxidized/min) with liver health parameters like steatosis and ALT levels. This non-invasive method requires GC-MS with SIM to distinguish labeled and unlabeled fragments (e.g., m/z 131.1 for ¹³C₄-octanoate) .